molecular formula C15H8BrFO2 B1621851 4'-Bromo-6-fluoroflavone CAS No. 213894-80-5

4'-Bromo-6-fluoroflavone

Cat. No.: B1621851
CAS No.: 213894-80-5
M. Wt: 319.12 g/mol
InChI Key: ZPPDUZHGCWBFMW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4’-Bromo-6-fluoroflavone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The flavone core can be oxidized using strong oxidants such as iodine or potassium permanganate.

    Reduction Reactions: The carbonyl group in the flavone structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential anticancer and antimicrobial properties, it is being investigated for therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-6-fluoroflavone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

4’-Bromo-6-fluoroflavone can be compared with other flavone derivatives such as:

These comparisons highlight the uniqueness of 4’-Bromo-6-fluoroflavone in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPDUZHGCWBFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381010
Record name 4'-Bromo-6-fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213894-80-5
Record name 4'-Bromo-6-fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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